Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate
Description
Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate is a cyclopropane derivative featuring a carboxylate ester (ethyl group) and a piperidinylmethyl substituent. This compound is of interest in medicinal chemistry due to its structural hybridity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
ethyl 1-(piperidin-1-ylmethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-11(14)12(6-7-12)10-13-8-4-3-5-9-13/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVLFSJQTXVKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Ethyl cyclopropanecarboxylate and piperidine.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 50-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where nucleophiles replace the piperidine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropanecarboxylates.
Scientific Research Applications
Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, leading to various biological effects. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
The following analysis compares ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate with structurally related compounds, focusing on synthesis, physicochemical properties, and substituent effects.
Structural Analogs with Piperidinylmethyl Substituents
Indole Derivatives ()
Compounds such as 5-Iodo-1-(piperidin-1-ylmethyl)-1H-indole (11) and 5-Methoxy-1-(piperidin-1-ylmethyl)-1H-indole (13) share the piperidinylmethyl group but attach it to indole rings. Key differences:
- Synthesis : Yields for indole derivatives range from 55% to 90%, achieved via Mannich reactions or nucleophilic substitutions .
- Physicochemical Properties : Indole derivatives exhibit higher molecular weights (e.g., 284.19 g/mol for compound 11) compared to the cyclopropane-based target compound.
- Bioactivity : Indole-piperidinylmethyl hybrids are often explored for serotonin receptor modulation, whereas cyclopropane analogs may target different pathways due to conformational rigidity .
Phenol Derivatives ()
Examples include 2-(Piperidin-1-ylmethyl)phenol (21) and 8-(Piperidin-1-ylmethyl)isoquinolin-5-ol (30). These compounds feature phenolic or heteroaromatic cores.
- Reactivity: Phenolic derivatives show regioselectivity in synthesis (55–94% yields), influenced by electron-donating/withdrawing substituents .
- Solubility: The hydroxyl group in phenol derivatives enhances aqueous solubility compared to the ethyl ester in the target compound.
Ethyl Cyclopropanecarboxylate Derivatives
Ethyl 1-(Trifluoromethyl)cyclopropanecarboxylate ()
- Molecular Formula : C₇H₉F₃O₂ (MW: 182.14 g/mol).
- Properties : The trifluoromethyl group increases lipophilicity (logP ~1.8) and metabolic resistance compared to the piperidinylmethyl substituent .
- Applications : Used in agrochemicals due to its stability under UV light.
Ethyl 1-(4-Nitrophenyl)cyclopropanecarboxylate ()
- Molecular Formula: C₁₂H₁₃NO₄ (MW: 235.24 g/mol).
- Synthesis : Available from multiple suppliers (e.g., ChemScene, AA BLOCKS) with purity ≥95% .
- Hazards : Classified as irritant (H302, H315, H319, H335), unlike the target compound, which lacks reported hazard codes .
Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate ()
- Molecular Formula : C₇H₁₂O₃ (MW: 144.17 g/mol).
Ethyl 1-Methylcyclopropanecarboxylate ()
- Molecular Formula : C₇H₁₂O₂ (MW: 128.17 g/mol).
- Applications : A simple alkyl derivative used as a building block in organic synthesis. The methyl group reduces steric hindrance compared to bulkier substituents .
Comparative Data Table
Biological Activity
Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate is a synthetic organic compound notable for its unique structure, which includes a cyclopropane ring, an ethyl ester group, and a piperidine moiety. This configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been studied for its potential interactions with various biological receptors and enzymes, indicating possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{17}N_{1}O_{2} with a molecular weight of approximately 211.30 g/mol. Its structural characteristics include:
- Cyclopropane Ring : Provides strain that can influence reactivity.
- Piperidine Moiety : Contributes to potential interactions with biological targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
-
Neuropharmacological Effects :
- The compound has shown potential effects on central nervous system receptors, suggesting applications in treating neurological disorders. It may modulate neurotransmission pathways, affecting conditions such as anxiety and depression .
-
Enzyme Interaction :
- Preliminary studies suggest that this compound interacts with specific enzymes, potentially influencing physiological responses. These interactions could be critical in the development of drugs targeting metabolic pathways .
-
Antimicrobial Properties :
- Similar compounds in the piperidine family have demonstrated antimicrobial activity, indicating that this compound may possess similar properties .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Study Overview
In one study, the compound was evaluated for its ability to modulate neurotransmitter receptors. The findings indicated that it could enhance the activity of certain receptors involved in mood regulation, suggesting its potential as an antidepressant .
Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuropharmacological Effects | Modulation of CNS receptors; potential antidepressant properties | |
| Enzyme Interaction | Influences on metabolic pathways | |
| Antimicrobial Activity | Potential similar to other piperidine derivatives |
Mechanistic Insights
The unique structure of this compound allows for various interactions at the molecular level:
- Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors, enhancing or inhibiting their activity.
- Enzymatic Modulation : The compound's ester group may interact with enzyme active sites, influencing catalytic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
